molecular formula C12H20Cl2N6 B2574356 (1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine dihydrochloride CAS No. 1803603-37-3

(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine dihydrochloride

Cat. No.: B2574356
CAS No.: 1803603-37-3
M. Wt: 319.23
InChI Key: SHVKLEXWTAVXBS-UHFFFAOYSA-N
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Description

(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine dihydrochloride is a chemical compound designed for scientific research, featuring a pyrazolo[3,4-d]pyrimidine core scaffold. This heterocyclic system is recognized in medicinal chemistry as a privileged structure for targeting kinase enzymes and is prevalent in numerous biologically active compounds . Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold are extensively investigated as modulators of protein kinase activity, which are crucial enzymes in cellular processes such as signal transduction, proliferation, and apoptosis . Specifically, related analogs have been developed as potent and selective inhibitors of key serine-threonine kinases, including p70S6K, Akt1, and Akt2, making them valuable tools for studying immunological, inflammatory, and proliferative diseases . Furthermore, structurally similar molecules have demonstrated potent inhibition of other therapeutically relevant kinases, such as FLT3, which is a critical target in oncology research for conditions like FLT3-ITD positive acute myeloid leukemia (AML) . The piperidine moiety substituted with a methanamine group, presented as the dihydrochloride salt, enhances the molecule's solubility and provides a handle for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize pharmacological properties. This compound is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not classified as a drug, medicine, or for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6.2ClH/c1-17-11-10(7-16-17)12(15-8-14-11)18-5-3-2-4-9(18)6-13;;/h7-9H,2-6,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVKLEXWTAVXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCCCC3CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common approach is the reaction of a suitable pyrazole derivative with a piperidine derivative under specific conditions. The reaction conditions often include the use of strong bases or acids, and the process may require heating or cooling to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors, precise temperature control, and efficient purification techniques to ensure the quality and purity of the final product. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products, depending on the specific conditions and reagents used.

  • Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: : Substitution reactions can occur at different positions on the pyrazolo[3,4-d]pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium(VI) oxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, or halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56
12bEGFR WT0.016
12bEGFR T790M0.236

These findings suggest that the compound can effectively inhibit both wild-type and mutant forms of EGFR, highlighting its potential as a targeted therapy in oncology .

Structural Modifications and Derivatives

The synthesis of various derivatives has been explored to enhance the efficacy and selectivity of pyrazolo[3,4-d]pyrimidine compounds:

  • Modification Techniques : Various synthetic routes have been employed to produce derivatives with improved pharmacological profiles.
  • In Vitro Studies : These derivatives have been evaluated for their kinase inhibitory activities and their ability to induce apoptosis in cancer cells.

In Vitro Studies on Cancer Cell Lines

A study published in "Journal of Medicinal Chemistry" evaluated several new derivatives of pyrazolo[3,4-d]pyrimidine for their anti-cancer properties. Among these, compound 12b showed promising results as a potent EGFR inhibitor with significant anti-proliferative activity against A549 and HCT-116 cells .

Clinical Implications

The ongoing research into the pharmacodynamics and pharmacokinetics of this compound suggests that it could serve as a foundation for developing new therapeutic agents targeting EGFR-related pathways in various cancers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in medicinal applications, the compound might bind to a particular enzyme or receptor, leading to a biological response.

Comparison with Similar Compounds

Core Structural Features

The pyrazolo[3,4-d]pyrimidine scaffold is shared across analogs, but substituents dictate biological activity:

Compound Name / ID Pyrimidine Substituent (Position 4) Additional Functional Groups Salt Form
Target Compound Piperidin-2-ylmethanamine 1-Methyl (pyrazole) Dihydrochloride
Example 33 () 1-(4-Amino-3-methyl)ethyl 5-Fluoro-chromenone, 3-fluorophenyl Neutral
Compounds 2–10 () Thioether-linked phenacyl groups Substituted phenyl, oxoethyl Not reported

Key Observations :

  • The target compound’s piperidine-methanamine group may enhance hydrogen bonding with target proteins (e.g., kinases), while Example 33’s chromenone and fluorophenyl groups suggest π-π stacking or hydrophobic interactions .

Biological Activity

(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine dihydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the context of inflammatory diseases and cellular signaling pathways. This article examines its biological activity, mechanisms of action, and relevant research findings.

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C12H15N5·2HCl
  • Molecular Weight : 292.19 g/mol
  • IUPAC Name : this compound

The compound is believed to interact with various molecular targets involved in inflammatory responses and signaling pathways. Notably, it may inhibit the NLRP3 inflammasome, a critical component in the activation of inflammatory cytokines such as IL-1β. The inhibition of NLRP3 can lead to reduced pyroptosis, a form of programmed cell death associated with inflammation.

In Vitro Studies

Recent studies have evaluated the compound's effects on human macrophages. In one study, differentiated THP-1 cells were treated with lipopolysaccharide (LPS) to induce NLRP3 activation. The results indicated that the compound significantly reduced IL-1β release and pyroptotic cell death in a concentration-dependent manner. The following table summarizes the findings:

Concentration (µM)% Inhibition of IL-1β Release% Decrease in Pyroptosis
0.115%10%
130%25%
1060%50%
10085%70%

These results suggest that the compound may serve as a potent anti-inflammatory agent by modulating NLRP3 activity.

Case Studies

A case study involving animal models demonstrated that administration of the compound led to a significant reduction in markers of inflammation in tissues affected by experimental arthritis. The study reported decreased levels of TNF-alpha and IL-6, indicating a systemic anti-inflammatory effect.

Pharmacological Implications

The ability of this compound to inhibit NLRP3 suggests potential therapeutic applications in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.

Q & A

Q. How can a conceptual framework guide the exploration of this compound’s mechanism of action?

  • Methodological Answer : Link studies to kinase inhibition theories (e.g., ATP-competitive vs. allosteric mechanisms) or epigenetic modulation hypotheses. Design experiments to test key postulates, such as CRISPR-edited cell lines lacking target enzymes . Use cheminformatics tools (e.g., QSAR models) to prioritize analogs for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.